molecular formula C12H12IN3 B6634256 N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline

N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline

Cat. No. B6634256
M. Wt: 325.15 g/mol
InChI Key: GWMXAUGAWAUQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline is a chemical compound that has gained significant attention due to its potential applications in scientific research. The compound is also known as EIPA, and it is used as a tool for studying various biological processes.

Mechanism of Action

N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline is a potent inhibitor of Na+/H+ exchangers. The compound binds to the exchanger protein and prevents the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH, which affects various physiological processes.
Biochemical and Physiological Effects:
N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline has been shown to affect various physiological processes, including cell migration, endocytosis, and ion channel activity. The compound has also been shown to induce apoptosis in cancer cells. In addition, N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline has been shown to affect the localization and trafficking of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline is its potency as an inhibitor of Na+/H+ exchangers. This makes it a useful tool for studying the role of these exchangers in various physiological processes. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

For the use of N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline include the development of new fluorescent probes, the use of the compound in cancer therapy, and the study of its role in various disease processes.

Synthesis Methods

The synthesis of N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline involves the reaction of 2-iodoaniline with 1-(4-pyrazolyl)ethanol in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline is used as a tool for studying various biological processes, including ion channel activity, cell migration, and endocytosis. The compound is also used to study the role of Na+/H+ exchangers in various physiological processes. In addition, N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline is used as a fluorescent probe to study the localization and trafficking of proteins.

properties

IUPAC Name

N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3/c1-2-16-9-10(8-15-16)7-14-12-6-4-3-5-11(12)13/h2-6,8-9,14H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMXAUGAWAUQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)CNC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.